S, R-Isovalganciclovir impurity arises during the synthesis of valganciclovir through various chemical processes. It is classified as a process-related impurity, which means it can form during the manufacturing process of the active pharmaceutical ingredient (API). Regulatory bodies such as the International Conference on Harmonization recommend stringent monitoring of impurities in pharmaceuticals to ensure safety and efficacy .
The synthesis of S, R-Isovalganciclovir impurity typically involves several steps starting from ganciclovir or monobenzyl ganciclovir. Key methods include:
These methods are essential for controlling the formation of S, R-Isovalganciclovir and ensuring high purity levels in the final product .
S, R-Isovalganciclovir has a complex molecular structure that can be represented by its molecular formula and a molecular weight of approximately 354.36 g/mol. The compound features a guanine base linked to an acyclic side chain that includes hydroxyl and methoxy groups, which are critical for its biological activity .
The structural representation includes:
S, R-Isovalganciclovir impurity can participate in various chemical reactions typical for nucleoside analogs:
These reactions are essential for both the synthesis of S, R-Isovalganciclovir and its transformation into more active forms .
The mechanism of action for S, R-Isovalganciclovir involves its incorporation into viral DNA during replication. As an acyclic nucleoside analogue, it mimics natural nucleosides but disrupts normal viral replication processes when incorporated into viral genomes. This interference leads to termination of viral DNA synthesis, thereby inhibiting virus proliferation .
S, R-Isovalganciclovir exhibits several notable physical and chemical properties:
These properties are critical for formulation development and stability testing in pharmaceutical applications .
The defining feature of S,R-Isovalganciclovir Impurity is its specific stereochemical configuration at the valine moiety. Unlike the therapeutically active L-valyl ester in valganciclovir (designated as S-configuration), this impurity contains the D-valyl ester configuration (R-isomer) attached to the ganciclovir scaffold. The compound is systematically named as [(2S)-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2R)-2-amino-3-methylbutanoate hydrochloride, with the CAS registry number 1356932-18-7 for the free base form [3]. Its molecular formula is C₁₄H₂₂N₆O₅·HCl, yielding a molecular weight of 390.83 g/mol for the hydrochloride salt [5] [6]. The structural representation is captured in the SMILES notation: CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl, which precisely encodes the atomic connectivity and stereochemistry [6].
Table 1: Structural Characteristics of S,R-Isovalganciclovir Impurity
Property | Specification |
---|---|
IUPAC Name | [(2S)-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2R)-2-amino-3-methylbutanoate hydrochloride |
Molecular Formula | C₁₄H₂₂N₆O₅·HCl |
Molecular Weight | 390.83 g/mol |
CAS Number (free base) | 1356932-18-7 |
CAS Number (HCl salt) | 1401562-13-7 (Note: This CAS refers to S,S isomer) [1] [5] |
Stereochemical Designation | (S)-Ganciclovir moiety with (R)-valine ester |
SMILES | CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl |
The stereochemical distinction has profound implications for the impurity's behavior and detection. Valganciclovir contains two chiral centers: one inherent in the ganciclovir moiety (S-configuration at the carbon bearing the hydroxymethyl group) and one in the valine ester (S-configuration). The S,R-isovalganciclovir impurity retains the S-configuration in the glycerol chain but introduces the R-configuration in the valine esterification site. This configurational inversion alters the molecule's three-dimensional topology, affecting its chromatographic behavior, chemical stability, and potential biological interactions. The impurity often co-elutes with other diastereomers during analysis, necessitating specialized chiral separation methods for accurate quantification [3] [7]. These stereochemical characteristics differentiate it from related impurities like the S,S-isomer (CAS 1401562-13-7) and the bis-valine ester of ganciclovir (where both hydroxyl groups are esterified) [1] [4].
S,R-Isovalganciclovir Impurity primarily emerges during the prodrug synthesis when incomplete stereoselective esterification of ganciclovir with N-protected valine occurs. This process-related impurity is particularly challenging due to its structural similarity to the active pharmaceutical ingredient. Its formation mechanism involves the kinetic or thermodynamic favoring of the undesired diastereomer during coupling reactions or through epimerization under acidic or basic conditions [7]. Research demonstrates that the impurity can also form via hydrolysis of bis-valine esters of ganciclovir—a key synthetic intermediate where both hydroxyl groups of ganciclovir are esterified. Partial hydrolysis under manufacturing conditions may yield the mono-esterified impurity with incorrect stereochemistry [7] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7